5-[(2E)-3-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex heterocyclic compound that features a pyrazole ring, a thiazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 1,3-dimethyl-5-hydroxypyrazole with an appropriate acrylate derivative, followed by cyclization with a thiazine precursor under controlled conditions .
Industrial Production Methods
This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The pyrazole and thiazine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl groups yields alcohols or amines .
Scientific Research Applications
5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The pyrazole and thiazine rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]thiadiazine: Shares the pyrazole and thiazine rings but differs in the substitution pattern.
1,3-Dimethyl-5-hydroxypyrazole: Contains the pyrazole ring but lacks the thiazine moiety.
4-Hydroxy-2H-1,3-thiazine-2,6(3H)-dione: Contains the thiazine ring but lacks the pyrazole moiety
Uniqueness
5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of pyrazole and thiazine rings, along with the presence of multiple functional groups.
Properties
Molecular Formula |
C12H11N3O4S |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
5-[(E)-3-(2,5-dimethylpyrazol-3-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C12H11N3O4S/c1-6-5-7(15(2)14-6)3-4-8(16)9-10(17)13-12(19)20-11(9)18/h3-5,18H,1-2H3,(H,13,17,19)/b4-3+ |
InChI Key |
XPOWGMUVUWGLON-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O)C |
Canonical SMILES |
CC1=NN(C(=C1)C=CC(=O)C2=C(SC(=O)NC2=O)O)C |
Origin of Product |
United States |
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